molecular formula C6H10O4S B1297313 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid CAS No. 4785-66-4

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No. B1297313
CAS RN: 4785-66-4
M. Wt: 178.21 g/mol
InChI Key: BWWAVFYRWZYKFE-UHFFFAOYSA-N
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Description

“2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid”, also known as DTTHA, is a cyclic sulfone. It has a molecular formula of C6H10O4S and a molecular weight of 178.21 g/mol . The IUPAC name for this compound is 2-(1,1-dioxothiolan-3-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8) and its InChI key is BWWAVFYRWZYKFE-UHFFFAOYSA-N . The canonical SMILES structure is C1CS(=O)(=O)CC1CC(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.21 g/mol . The computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is a solid at room temperature .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : The compound “2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid” has been used in the synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers. These ethers have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
  • Methods of Application or Experimental Procedures : The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator. They evaluated the compounds in tier 1 DMPK assays .
  • Results or Outcomes : The researchers identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Future Directions

The future directions for the use and study of “2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid” are not specified in the retrieved data. The potential applications and research directions would depend on the specific properties and reactivity of the compound .

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAVFYRWZYKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349594
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

CAS RN

4785-66-4
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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